![molecular formula C20H22N2O6S2 B3010907 Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896293-85-9](/img/structure/B3010907.png)
Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O6S2 and its molecular weight is 450.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with benzylic positions . These positions are often involved in free radical reactions, nucleophilic substitutions, and oxidations .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may undergo free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This radical can then participate in further reactions, such as nucleophilic substitutions or oxidations .
Biochemical Pathways
It is plausible that the compound could be involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions. This process involves the transmetalation of organoboron reagents to a metal catalyst, typically palladium .
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , it could facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-4-28-20(25)17-15-8-9-22(12(2)23)11-16(15)29-19(17)21-18(24)13-6-5-7-14(10-13)30(3,26)27/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYEFAHLIPXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
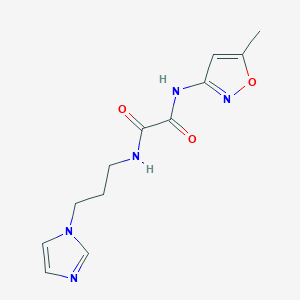



![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride](/img/structure/B3010831.png)

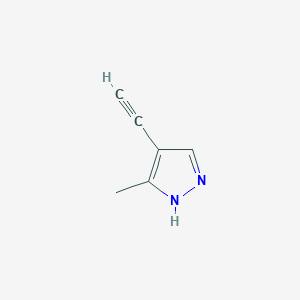
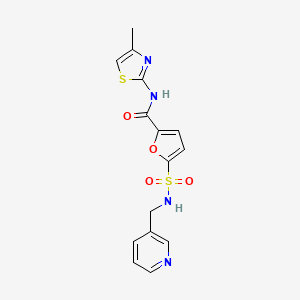

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)
![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)
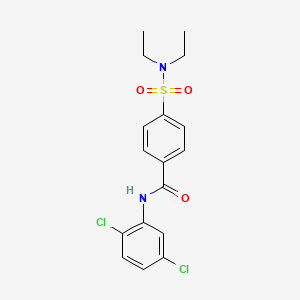
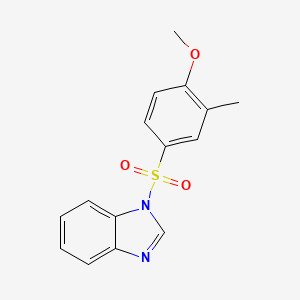
![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
